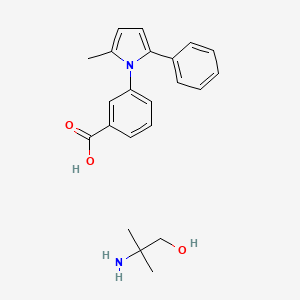
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1) is a bioactive chemical.
Aplicaciones Científicas De Investigación
Analytical Procedure in Cosmetics and Food Samples
A study by Memon, Bhanger, and Khuhawer (2005) developed an analytical procedure using micellar liquid chromatography for the analysis of benzoic acid and its derivatives in cosmetics and food samples. This method demonstrates the versatility of benzoic acid derivatives in analytical chemistry applications, particularly for quality control in consumer products (Memon, Bhanger, & Khuhawer, 2005).
Synthesis and Structure-Activity Relationship Analysis
Research by Dinesh (2013) focused on synthesizing two benzoic acids and analyzing their crystal structures. The study provided insights into the structural motifs and non-covalent interactions, emphasizing the role of benzoic acid derivatives in structure-activity relationship studies (Dinesh, 2013).
Synthesis of Triazolylindole Derivatives for Antifungal Activity
Singh and Vedi (2014) synthesized a series of novel triazolylindole derivatives involving benzoic acid for antifungal activity. This exemplifies the potential use of benzoic acid derivatives in developing new pharmaceuticals with specific biological activities (Singh & Vedi, 2014).
Solution Thermodynamic Analysis in Binary Solvents
A study by Shang et al. (2018) explored the solution thermodynamics of p-(Aminomethyl) benzoic acid in various binary solvents. This research is significant for understanding the solubility and interaction of benzoic acid derivatives in different solvent systems, which is crucial in fields like materials science and chemical engineering (Shang et al., 2018).
Development of Chelating Ligands
Research by Cano et al. (1995) involved the synthesis and characterization of ferrocene-containing chelating ligands derived from benzoic acid. This highlights the application of benzoic acid derivatives in developing novel ligands for metal ion complexation, relevant in fields like catalysis and materials science (Cano et al., 1995).
Propiedades
Número CAS |
26180-47-2 |
|---|---|
Nombre del producto |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1) |
Fórmula molecular |
C22H26N2O3 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-amino-2-methylpropan-1-ol;3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C18H15NO2.C4H11NO/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21;1-4(2,5)3-6/h2-12H,1H3,(H,20,21);6H,3,5H2,1-2H3 |
Clave InChI |
ULWFVKKBMIGTRL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.CC(C)(CO)N |
SMILES canónico |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.CC(C)(CO)N |
Apariencia |
Solid powder |
Otros números CAS |
26180-47-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S,5R)-2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1666586.png)
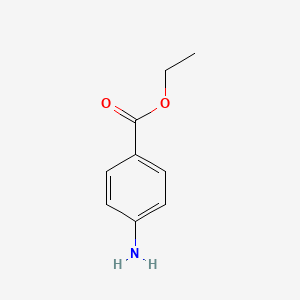
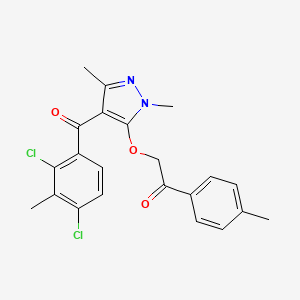

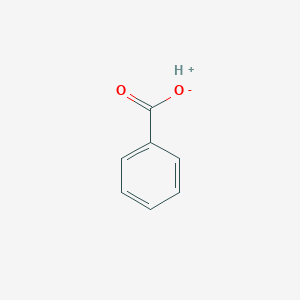
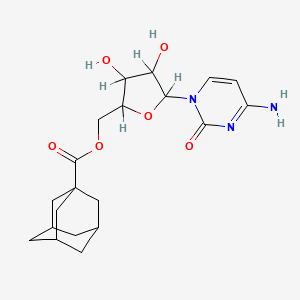
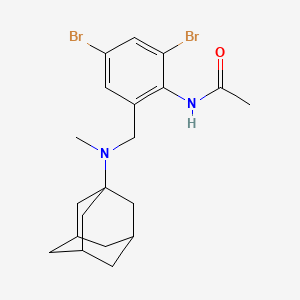



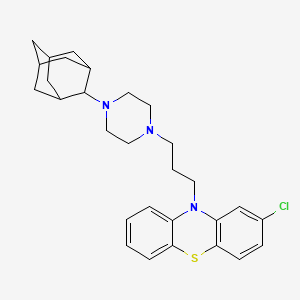
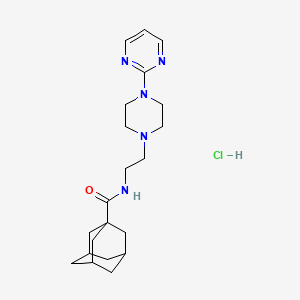
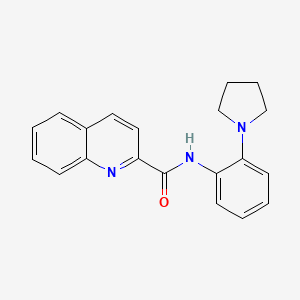
![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)